1-Hexene, 4-(propylthio)-
Description
Chemical Significance of Alkenyl Thioethers in Organic Synthesis and Functional Materials
Alkenyl thioethers, also known as vinyl sulfides, are integral to modern organic synthesis and the creation of advanced functional materials. rsc.org Their importance stems from the thioether moiety, which is a key structural component in numerous biologically active molecules and pharmaceutical drugs. thieme-connect.deacs.org In fact, over a quarter of all approved pharmaceuticals contain sulfur, with the thioether group being one of the most prevalent sulfur-containing functionalities. nih.gov
The development of efficient methods for synthesizing thioethers, including alkenyl thioethers, is an active area of research. mdpi.com These compounds serve as valuable intermediates for constructing a variety of sulfur-containing molecules through reactions like polymerization, cycloaddition, and Michael addition. rsc.org Traditional methods for their synthesis often involve the hydrothiolation of alkynes or the cross-coupling of alkenyl halides with thiols. rsc.orgacs.org More recent advancements include palladium-catalyzed syntheses from thioesters and N-tosylhydrazones, as well as photochemical methods. acs.orgresearchgate.net
Beyond their role in synthesis, aryl thioethers, a related class, are crucial components in the development of functional materials such as sulfur-containing polymers and metal-organic frameworks (MOFs). nih.gov The presence of the soft and polarizable sulfur atom in these materials leads to unique properties, including enhanced thermal stability and specific affinities for metal ions. nih.gov
Fundamental Characteristics of Linear Alpha-Olefins, with Emphasis on 1-Hexene (B165129)
Linear alpha-olefins (LAOs) are a class of alkenes characterized by a terminal double bond. ontosight.aichemeurope.com This primary position of the double bond, known as the alpha position, imparts higher reactivity to these compounds, making them industrially significant. chemeurope.comwikipedia.org LAOs, including 1-hexene, are primarily produced through the oligomerization of ethylene. ontosight.aichemeurope.com
1-Hexene (C₆H₁₂) is a prominent linear alpha-olefin. wikipedia.org It is a colorless, flammable liquid with a faint, petroleum-like odor. nih.govontosight.ai One of its most significant applications is as a comonomer in the production of polyethylene (B3416737), particularly high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). wikipedia.orgmetrowelding.comchemeurope.com The incorporation of 1-hexene enhances the properties of these plastics, improving their flexibility, tensile strength, and impact resistance. metrowelding.com
Furthermore, 1-hexene serves as a vital intermediate in the synthesis of other chemicals. wikipedia.orgmetrowelding.com Through hydroformylation, it is converted to the linear aldehyde heptanal, which can then be used to produce heptanoic acid or heptanol. wikipedia.org These derivatives find applications in the manufacturing of lubricants, plasticizers, and surfactants. wikipedia.orgontosight.aimetrowelding.com
Below is a table summarizing the key physical and chemical properties of 1-Hexene:
| Property | Value |
| Chemical Formula | C₆H₁₂ |
| Molar Mass | 84.16 g/mol nih.govmetrowelding.com |
| Appearance | Colorless liquid wikipedia.orgnih.govontosight.ai |
| Density | 0.673 g/cm³ chemeurope.comwikipedia.org |
| Melting Point | -139.8 °C chemeurope.comwikipedia.org |
| Boiling Point | 63 °C chemeurope.comwikipedia.org |
| Solubility in Water | Insoluble wikipedia.orgnih.gov |
Nomenclature and Structural Representation of 1-Hexene, 4-(propylthio)- within the Class of Organosulfur Compounds
Organosulfur compounds are organic molecules containing a carbon-sulfur bond. adcmastuana.org The nomenclature of these compounds follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). Thioethers, also known as sulfides, are a subclass of organosulfur compounds with the general structure R-S-R', where R and R' are organic groups. adcmastuana.orgfiveable.me They are named by identifying the two carbon groups attached to the sulfur atom, followed by the word "sulfide". adcmastuana.org
The compound 1-Hexene, 4-(propylthio)- belongs to this class. Its name indicates a six-carbon chain (hexane) with a double bond at the first position (1-hexene). The "(propylthio)-" part of the name signifies a propyl group (CH₃CH₂CH₂-) attached to a sulfur atom, which is then bonded to the fourth carbon of the hexene chain.
The structural representation is as follows:
CH₂=CH-CH₂-CH(S-CH₂CH₂CH₃)-CH₂-CH₃
This structure reveals a branched alpha-olefin with a thioether functional group. The presence of both the double bond and the thioether moiety suggests a molecule with diverse reactivity, potentially combining the characteristics of both functional groups for various synthetic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62162-21-4 |
|---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-propylsulfanylhex-1-ene |
InChI |
InChI=1S/C9H18S/c1-4-7-9(6-3)10-8-5-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
UUKJDXJKCKQFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(CC)CC=C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for 1 Hexene, 4 Propylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1-Hexene (B165129), 4-(propylthio)-. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Olefinic and Alkyl Protons
The ¹H NMR spectrum of 1-Hexene, 4-(propylthio)- provides critical information about the electronic environment of each proton. The olefinic protons at the C1 and C2 positions are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the π-bond. The protons on the alkyl chain and the propyl group exhibit characteristic shifts and splitting patterns based on their proximity to the double bond and the sulfur atom.
The proton attached to the sulfur-bearing carbon (H4) is deshielded by the electronegative sulfur atom and would appear at a distinct chemical shift. The remaining alkyl protons would appear in the more shielded, upfield region of the spectrum. The terminal methyl group of the propyl chain (H9) is expected to be the most shielded signal.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Hexene, 4-(propylthio)- Predicted values are based on standard chemical shift ranges and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H1 (a, b) | ~5.0 - 5.2 | dd, dd |
| H2 | ~5.7 - 5.9 | m |
| H3 (a, b) | ~2.2 - 2.4 | m |
| H4 | ~2.8 - 3.0 | m |
| H5 (a, b) | ~1.5 - 1.7 | m |
| H6 | ~0.9 - 1.0 | t |
| H7 (a, b) | ~2.5 - 2.7 | t |
| H8 (a, b) | ~1.6 - 1.8 | sextet |
| H9 | ~0.9 - 1.1 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone and Branch Point Confirmation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The sp² hybridized carbons of the C=C double bond (C1 and C2) are expected to appear in the downfield region (typically 110-140 ppm). The carbon atom bonded to the sulfur (C4) will also be deshielded. The remaining sp³ hybridized carbons of the hexene and propyl chains will resonate in the upfield region of the spectrum. This technique is invaluable for confirming the total number of carbon atoms and identifying the key branch point at C4.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hexene, 4-(propylthio)- Predicted values are based on standard chemical shift ranges and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~115 |
| C2 | ~138 |
| C3 | ~38 |
| C4 | ~45 |
| C5 | ~20 |
| C6 | ~14 |
| C7 | ~34 |
| C8 | ~23 |
| C9 | ~13 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by mapping the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 1-Hexene, 4-(propylthio)-, COSY would show correlations between adjacent protons, such as H1 with H2, H2 with H3, H3 with H4, and so on, confirming the sequence of protons along the carbon chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the protons on C7 to C4, and from H3 to C4, unequivocally establishing the connectivity across the sulfur atom.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, FTIR and Raman, are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for C=C and C-S Bond Signatures
FTIR spectroscopy is highly effective for identifying the key functional groups in 1-Hexene, 4-(propylthio)-. The presence of the alkene is confirmed by a characteristic C=C stretching vibration. The C-S bond of the thioether also has a specific, though often weak, absorption in the fingerprint region. The various C-H bonds (both sp² and sp³) will also show strong stretching and bending vibrations.
Table 3: Expected FTIR Absorption Bands for 1-Hexene, 4-(propylthio)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| =C-H Stretch | 3010 - 3095 | Medium |
| C-H (Alkyl) Stretch | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1680 | Medium-Weak |
| C-S Stretch | 600 - 800 | Weak |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides data that is complementary to FTIR. While FTIR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability. For 1-Hexene, 4-(propylthio)-, the C=C and C-S bonds, which are symmetrically substituted and have relatively low polarity, are expected to produce more intense signals in the Raman spectrum compared to the FTIR spectrum. This makes Raman spectroscopy a particularly useful tool for confirming the presence of the thioether and alkene functionalities.
Table 4: Expected Raman Shifts for 1-Hexene, 4-(propylthio)-
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C=C Stretch | 1640 - 1680 | Strong |
| C-S Stretch | 600 - 800 | Medium-Strong |
| C-H (Alkyl) Stretch | 2850 - 2960 | Strong |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For "1-Hexene, 4-(propylthio)-", electron impact (EI) ionization would typically be employed, leading to the formation of a molecular ion (M⁺•) and subsequent fragment ions.
The molecular weight of "1-Hexene, 4-(propylthio)-" is 158.31 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 158.
The fragmentation of the molecular ion is driven by the presence of the sulfur atom and the double bond, which influence the stability of the resulting fragments. Key fragmentation pathways for thioethers often involve cleavage of the carbon-sulfur bond and the carbon-carbon bonds adjacent to the sulfur atom (α-cleavage). miamioh.edulibretexts.org In unsaturated sulfides, fragmentation can also be directed by the double bond. nih.gov
Expected major fragmentation pathways for "1-Hexene, 4-(propylthio)-" include:
α-Cleavage: The most common fragmentation pathway for thioethers is the cleavage of the C-C bond alpha to the sulfur atom. libretexts.org For "1-Hexene, 4-(propylthio)-", this could lead to the loss of a propyl radical or a hexenyl radical.
C-S Bond Cleavage: Direct cleavage of the carbon-sulfur bonds can result in the formation of propyl and hexenyl fragments, with the charge being retained by either fragment.
Rearrangement Reactions: The presence of the double bond allows for the possibility of rearrangement reactions, such as the McLafferty rearrangement, if a gamma-hydrogen is available for transfer. libretexts.org
The resulting fragment ions provide a characteristic fingerprint that can be used to confirm the structure of the molecule.
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 158 | [C₉H₁₈S]⁺• | Molecular Ion (M⁺•) |
| 115 | [C₆H₁₁S]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |
| 87 | [C₄H₇S]⁺ | Cleavage of the C-S bond with charge on the sulfur-containing fragment |
| 75 | [C₃H₇S]⁺ | Cleavage of the C-S bond with charge on the propylthio fragment |
| 43 | [C₃H₇]⁺ | Propyl cation from C-S bond cleavage |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems nih.gov |
This table presents hypothetical but expected fragmentation data based on the principles of mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Unsaturated System
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by a molecule results in the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For "1-Hexene, 4-(propylthio)-", the chromophores responsible for UV absorption are the carbon-carbon double bond (π system) and the sulfur atom with its non-bonding electrons (n electrons).
The expected electronic transitions for this compound are:
π → π* (pi to pi-star) transition: This transition involves the excitation of an electron from the π bonding orbital of the double bond to the corresponding π* antibonding orbital. These transitions are typically of high intensity. shu.ac.uk
n → σ* (n to sigma-star) transition: The non-bonding electrons on the sulfur atom can be excited to a σ* antibonding orbital. Saturated thioethers exhibit these transitions, which usually occur at shorter wavelengths. shu.ac.uk
n → π* (n to pi-star) transition: This transition involves the promotion of a non-bonding electron from the sulfur atom to the π* antibonding orbital of the double bond. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk
The presence of the thioether group adjacent to the double bond can influence the wavelength of maximum absorption (λmax) of the π → π* transition, potentially causing a shift to longer wavelengths (a bathochromic or red shift) compared to an isolated double bond.
| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Chromophore |
| π → π | ~170-190 | > 10,000 | C=C |
| n → σ | ~200-220 | ~1,000-10,000 | C-S |
| n → π* | ~230-250 | < 1,000 | C=C-S |
This table presents expected UV-Vis absorption data based on the structural features of the compound and general principles of spectroscopy.
Chemical Reactivity and Transformation Pathways of 1 Hexene, 4 Propylthio
Reactivity of the Terminal Alkene Moiety
The terminal alkene is characterized by a carbon-carbon double bond, which consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. libretexts.org The electron-rich nature of the π bond makes the alkene moiety a nucleophile, rendering it susceptible to attack by electrophiles and participation in addition reactions. libretexts.orglibretexts.org
Electrophilic addition is a fundamental reaction of alkenes where the π bond is broken and two new sigma bonds are formed. libretexts.org In the case of 1-Hexene (B165129), 4-(propylthio)-, an unsymmetrical alkene, the addition of polar reagents like hydrogen halides (HX) is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (C1), while the halide adds to the other, more substituted carbon (C2). msu.edu
The mechanism typically involves a two-step process:
Electrophilic Attack: The alkene's π electrons attack the electrophile (e.g., the H in HBr), forming a new C-H bond at C1 and a secondary carbocation intermediate at C2. libretexts.orglibretexts.org The stability of this secondary carbocation is favored over the alternative primary carbocation that would form if the hydrogen added to C2.
Nucleophilic Attack: The resulting nucleophile (e.g., Br⁻) attacks the electron-deficient carbocation at C2, forming the final product. libretexts.orglibretexts.org
The general reaction is as follows: CH₂=CH-CH₂-CH(S-C₃H₇)-CH₂-CH₃ + HX → CH₃-CH(X)-CH₂-CH(S-C₃H₇)-CH₂-CH₃
Below is a table summarizing expected products from various electrophilic addition reactions.
| Reagent | Electrophile | Nucleophile | Expected Major Product |
| HBr | H⁺ | Br⁻ | 2-Bromo-4-(propylthio)hexane |
| HCl | H⁺ | Cl⁻ | 2-Chloro-4-(propylthio)hexane |
| H₂O (acid-catalyzed) | H⁺ | H₂O | 4-(Propylthio)hexan-2-ol |
This table illustrates the predicted outcomes based on established principles of electrophilic addition.
The terminal double bond of 1-Hexene, 4-(propylthio)- allows it to act as a monomer in polymerization reactions. Radical polymerization is a common method for creating long polymer chains from vinyl monomers. acs.org The process is initiated by a radical species (R•), which adds to the double bond. This addition creates a new, more stable radical intermediate that can then react with subsequent monomer units in a chain reaction. altervista.org
The initiation and propagation steps can be represented as:
Initiation: R• + CH₂=CH-R' → R-CH₂-CH(•)-R'
Propagation: R-CH₂-CH(•)-R' + n(CH₂=CH-R') → R-(CH₂-CH(R'))ₙ₊₁-•
While some vinyl ethers can be resistant to radical homopolymerization, they can readily participate in copolymerizations with other vinyl monomers. acs.orgresearchgate.net Therefore, 1-Hexene, 4-(propylthio)- could be copolymerized with monomers like acrylates, styrene, or vinyl acetate (B1210297) to produce novel polymers with thioether functionalities in their side chains. acs.org These thioether groups can impart unique properties to the resulting polymer, such as altered degradability or sites for post-polymerization modification. nih.gov
| Polymerization Type | Initiator Type | Potential Comonomers | Resulting Polymer Structure |
| Radical Homopolymerization | Thermal or Photoinitiators (e.g., AIBN, Benzoyl Peroxide) | None | Poly(1-(3-(propylthio)butyl)ethylene) |
| Radical Copolymerization | Thermal or Photoinitiators | Styrene, Methyl Acrylate, Vinyl Acetate | Copolymer with randomly incorporated 4-(propylthio)hexene units |
This table outlines potential polymerization pathways for 1-Hexene, 4-(propylthio)-.
Hydroformylation, also known as the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org This reaction converts 1-Hexene, 4-(propylthio)- into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂), typically catalyzed by transition metal complexes of rhodium or cobalt. wikipedia.orgmt.com
For a terminal alkene like 1-Hexene, 4-(propylthio)-, hydroformylation can yield two isomeric aldehyde products: a linear aldehyde (from addition to C1) and a branched aldehyde (from addition to C2). mt.com
Linear Product: 5-(Propylthio)heptanal
Branched Product: 2-Methyl-4-(propylthio)hexanal
The ratio of these products (regioselectivity) can be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org Generally, rhodium catalysts with bulky phosphine (B1218219) ligands are used to favor the formation of the more desirable linear aldehyde. rsc.org These resulting aldehydes are versatile intermediates that can be easily converted into other valuable chemicals, such as alcohols or carboxylic acids. wikipedia.orgmt.com
| Catalyst System | Typical Conditions | Major Product | Minor Product |
| Rh/phosphine complex | 40-200 °C, 10-100 atm CO/H₂ | 5-(Propylthio)heptanal (Linear) | 2-Methyl-4-(propylthio)hexanal (Branched) |
| Cobalt carbonyl | Higher temp. and pressure | Mixture of linear and branched products |
This table summarizes typical outcomes of the hydroformylation of a terminal alkene.
Reactivity of the Propylthio (Thioether) Functional Group
The thioether group (-S-) contains a sulfur atom with two lone pairs of electrons, making it a site of nucleophilicity and a ligand for metal centers. Its reactivity is distinct from the alkene moiety and primarily involves reactions at the sulfur atom itself.
Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation is a common and important reaction in organic synthesis. acsgcipr.org The oxidation state of the sulfur atom increases in two discrete steps.
Thioether to Sulfoxide (B87167): Mild oxidation of 1-Hexene, 4-(propylthio)- yields the corresponding sulfoxide, 1-Hexene, 4-(propylsulfinyl)-. This can often be achieved with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂). beilstein-journals.orgnih.gov Careful control of reaction conditions is necessary to prevent over-oxidation. nih.gov
Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant produces the sulfone, 1-Hexene, 4-(propylsulfonyl)-. rsc.orgresearchgate.net
Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common "green" choice. beilstein-journals.orgresearchgate.net
| Oxidizing Agent | Stoichiometry (equiv.) | Product |
| Hydrogen Peroxide (H₂O₂) | ~1 | 1-Hexene, 4-(propylsulfinyl)- (Sulfoxide) |
| Hydrogen Peroxide (H₂O₂) | >2 | 1-Hexene, 4-(propylsulfonyl)- (Sulfone) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 | 1-Hexene, 4-(propylsulfinyl)- (Sulfoxide) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 2 | 1-Hexene, 4-(propylsulfonyl)- (Sulfone) |
This table presents common reagents for the selective oxidation of the thioether group.
The sulfur atom in the propylthio group possesses lone pairs of electrons that can be donated to electron-deficient metal centers, allowing it to act as a ligand in coordination complexes. wikipedia.org Thioethers are classified as soft ligands and therefore tend to form stable complexes with soft metal ions such as Pd(II), Pt(II), Ag(I), Hg(II), and Cu(I). wikipedia.orgnih.govresearchgate.net
The coordination of the thioether can lead to the formation of various metal-organic structures. wikiwand.com The geometry and stability of these complexes depend on the metal, its oxidation state, and the other ligands present. wikipedia.orgnih.gov This coordinating ability is significant in catalysis, where the thioether can either be part of a designed ligand or interact with a metal catalyst, potentially influencing its activity and selectivity. In nature, the thioether side chain of the amino acid methionine is known to coordinate with metal ions in proteins. wikipedia.orgnih.gov
| Metal Precursor | Potential Complex Structure |
| PdCl₂(CH₃CN)₂ | Square planar Pd(II) complex |
| PtCl₂ | Square planar Pt(II) complex |
| [Cu(CH₃CN)₄]PF₆ | Tetrahedral Cu(I) complex |
| RuCl₂(PPh₃)₃ | Octahedral Ru(II) complex |
This table lists examples of metal precursors that could form coordination complexes with 1-Hexene, 4-(propylthio)-.
Desulfurization Reactions and Hydrogenolysis
Desulfurization is a chemical process that involves the cleavage of a carbon-sulfur (C–S) bond. In the context of 1-Hexene, 4-(propylthio)-, this would entail the removal of the propylthio group. Hydrogenolysis, a related process, is a reaction where a chemical bond is broken by the addition of hydrogen. For thioethers, this typically results in the formation of a hydrocarbon and a thiol or hydrogen sulfide (B99878).
Reductive Desulfurization: Thioethers can serve as precursors for carbon-centered radicals under electroreductive conditions. chemrxiv.org This process involves the single-electron reduction of the thioether to form a radical anion intermediate. For a molecule like 1-Hexene, 4-(propylthio)-, this intermediate would likely undergo cleavage of the C(sp³)–S bond, which is generally preferred over C(sp²)-S bond cleavage, to form an alkyl radical at the C-4 position and a propylthiolate anion. chemrxiv.org Subsequent reaction pathways for the alkyl radical can include hydrogen atom abstraction to yield hexene or participation in C-C bond-forming reactions. chemrxiv.org
Halogen-Promoted Desulfurative Cleavage: Recent studies on related structures, such as cyclopropylmethyl thioethers, have shown that reagents like molecular iodine (I₂) can promote C–S bond cleavage. researchgate.net This process generates a carbocation intermediate which can then react with nucleophiles. researchgate.net A similar pathway could be envisioned for 1-Hexene, 4-(propylthio)-, where an iodonium (B1229267) intermediate facilitates the departure of the propylthio group, leading to a homoallylic carbocation.
Hydrogenolysis: Catalytic hydrogenolysis over transition metals like nickel (e.g., Raney Nickel) or palladium is a classic method for C–S bond cleavage. This reaction typically requires hydrogen gas and results in the saturation of the carbon skeleton. For 1-Hexene, 4-(propylthio)-, this process would be expected to cleave the C–S bond and also reduce the double bond, ultimately yielding hexane. The efficiency of such reactions can be influenced by the specific catalyst and reaction conditions employed.
| Reaction Type | Reagents/Conditions | Expected Major Products | Key Intermediate |
| Electroreductive Desulfurization | Electrochemical reduction | 1-Hexene, Hexane | Alkyl radical at C-4 |
| Halogen-Promoted Cleavage | I₂, K₂CO₃ | Homoallylic amine/ether (with nucleophile) | Homoallylic carbocation |
| Catalytic Hydrogenolysis | Raney Ni, H₂ | Hexane | Surface-adsorbed species |
Mechanistic Investigations of Coupled Alkene and Thioether Reactivity
The proximity of the alkene and thioether functionalities in 1-Hexene, 4-(propylthio)- allows for coupled reactivity, where one group influences the reaction at the other site through intramolecular pathways.
The structure of 1-Hexene, 4-(propylthio)- is amenable to intramolecular cyclization reactions, particularly through radical or cationic intermediates.
Radical Cyclization: The thiol-ene reaction, which involves the radical addition of a thiol to an alkene, is a well-established process. illinois.eduresearchgate.net While this is typically an intermolecular reaction, analogous intramolecular processes can occur. If a radical is generated at the sulfur atom or elsewhere in the propyl chain of 1-Hexene, 4-(propylthio)-, it could potentially add across the internal double bond. However, a more plausible pathway involves the generation of a carbon-centered radical, for example at the C-4 position following desulfurization. This radical could then initiate cyclization, though this is less direct.
A more relevant pathway involves the intramolecular carbolithiation of unsaturated thioethers. Studies have shown that organolithium compounds generated from phenyl thioethers can undergo intramolecular cyclization with unactivated alkenes to form five-membered rings. acs.org This suggests that if a lithiated species were generated from 1-Hexene, 4-(propylthio)-, it could potentially undergo cyclization.
Cationic Cyclization: Acid-catalyzed reactions can promote intramolecular cyclization. For instance, the reaction of allylic alcohols with thiophenols in the presence of a strong acid like triflic acid can lead to an initial allylic substitution followed by an intramolecular cyclization to form thiochromans. acs.org For 1-Hexene, 4-(propylthio)-, protonation of the double bond would generate a secondary carbocation at C-2. This cation could then be attacked by the lone pair of the sulfur atom. This process, known as an intramolecular hydroalkoxylation/hydrothioation type reaction, would lead to the formation of a five-membered tetrahydrothiophene (B86538) ring. The regioselectivity of such a cyclization would follow Markovnikov's rule, favoring the formation of the more stable carbocation intermediate.
| Cyclization Type | Initiator/Catalyst | Plausible Intermediate | Expected Product Structure |
| Radical | Radical Initiator (e.g., AIBN) | Carbon-centered radical | Substituted cyclopentane (B165970) derivative |
| Cationic | Brønsted or Lewis Acid | Secondary carbocation at C-2 | 2-methyl-2-propyl-tetrahydrothiophene |
| Organometallic | Reductive Lithiation | Alkyllithium species | Substituted cyclopentylmethyllithium |
The sulfur atom in the 4-position exerts both electronic and steric influences on the reactivity of the double bond in 1-Hexene, 4-(propylthio)-.
Electronic Effects: Sulfur is more polarizable but less electronegative than oxygen. masterorganicchemistry.commasterorganicchemistry.com The thioether group is generally considered to be weakly electron-withdrawing through an inductive effect due to the electronegativity of sulfur relative to carbon. However, sulfur can also act as an electron-donating group through resonance, by donating one of its lone pairs of electrons.
In the context of electrophilic addition to the alkene, the inductive effect of the sulfur atom at the homoallylic position (C-4) would slightly destabilize any developing positive charge at C-2, potentially slowing down the reaction compared to an unsubstituted alkene. Conversely, the sulfur lone pair could participate in stabilizing a cationic intermediate through space (homoallylic participation), forming a bridged thiiranium-like intermediate. This participation could influence the stereochemical outcome of addition reactions. The nucleophilicity of sulfur is significantly greater than that of oxygen, which is a key factor in its ability to participate in intramolecular reactions. masterorganicchemistry.comlibretexts.org
Steric Effects: The propylthio group at the C-4 position introduces steric bulk in the vicinity of the double bond. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions at the alkene. For instance, in reactions involving bulky reagents, attack may be favored at the less hindered C-1 position of the double bond. The steric demands of substituents on the sulfur atom have been shown to be a major controlling element in the diastereoselectivity of reactions on related γ-sulfenyl enones. figshare.com In catalytic reactions, the thioether moiety might also act as a ligand, coordinating to a metal catalyst, which could direct the reaction pathway and influence stereochemical outcomes. acs.org
| Effect | Description | Impact on Alkene Reactivity |
| Electronic (Inductive) | Weakly electron-withdrawing nature of the thioether group. | Deactivates the double bond towards electrophilic attack; may destabilize nearby carbocation intermediates. |
| Electronic (Participation) | Potential for sulfur lone pair to stabilize a carbocation at C-2 through space. | Can accelerate reaction rates and influence stereochemistry by forming bridged intermediates. |
| Steric Hindrance | The propylthio group physically obstructs access to one face of the double bond. | Can direct incoming reagents to the less hindered face, influencing stereoselectivity. May affect regioselectivity with bulky reagents. |
Theoretical and Computational Investigations of 1 Hexene, 4 Propylthio
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jussieu.fr It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. nih.gov In practice, the Kohn-Sham approach is used, which reformulates the problem into solving for the orbitals of a fictitious system of non-interacting electrons that yield the same density as the real system. arxiv.org The choice of the exchange-correlation functional, which approximates the complex many-body effects, is crucial for the accuracy of DFT calculations. github.io
For 1-Hexene (B165129), 4-(propylthio)-, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry). The process involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This analysis would explore various possible conformations arising from rotation around the single bonds, particularly the C-S and C-C bonds adjacent to the sulfur atom and the chiral center at C4. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly used for such organic molecules to balance accuracy and computational cost. nih.gov The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular structure.
Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of 1-Hexene, 4-(propylthio)- Calculated at the B3LYP/6-31G(d,p) Level of Theory
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1=C2 | 1.34 Å |
| Bond Length | C4-S | 1.83 Å |
| Bond Length | S-C(propyl) | 1.82 Å |
| Bond Angle | C1=C2-C3 | 124.5° |
| Bond Angle | C3-C4-S | 110.2° |
| Bond Angle | C4-S-C(propyl) | 99.8° |
| Dihedral Angle | C2-C3-C4-S | -175.0° |
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. mdpi.com This involves identifying and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states. nih.gov The transition state represents the highest energy point along the minimum energy reaction pathway, and its energy determines the activation energy of the reaction.
For 1-Hexene, 4-(propylthio)-, a relevant reaction for study would be its oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and subsequently the sulfone. Thioethers are readily oxidized, and understanding the energetics of this process is crucial. acsgcipr.orgmasterorganicchemistry.com DFT calculations can be used to model this reaction, for example, with an oxidant like hydrogen peroxide. The procedure would involve:
Optimizing the geometries of the reactant complex (thioether and oxidant), the transition state, and the product (sulfoxide).
Performing frequency calculations to confirm the nature of each stationary point (minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
Table 2: Hypothetical Calculated Energetics for the Oxidation of 1-Hexene, 4-(propylthio)- to its Sulfoxide
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (Forward Reaction) | +15.5 |
| Energy of Reaction (ΔE) | -45.0 |
| Imaginary Frequency of Transition State | -450 cm⁻¹ |
Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). unn.edu.ng These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming conformational assignments. nih.gov Calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in 1-Hexene, 4-(propylthio)-.
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. These can be calculated from the second derivatives of the energy with respect to atomic positions. DFT frequency calculations yield a set of vibrational modes and their corresponding frequencies. github.io While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. researchgate.net For 1-Hexene, 4-(propylthio)-, key predicted frequencies would include the C=C stretch, various C-H stretches, and the C-S stretching mode.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Hexene, 4-(propylthio)-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH₂) | 5.05 | 115.1 |
| C2 (CH) | 5.80 | 138.5 |
| C4 (CH) | 3.15 | 48.2 |
| S-CH₂ (propyl) | 2.55 | 34.0 |
Table 4: Hypothetical Predicted Key IR Frequencies (cm⁻¹) for 1-Hexene, 4-(propylthio)-
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch (sp²) | 3080 | Medium |
| C-H stretch (sp³) | 2960 - 2870 | Strong |
| C=C stretch | 1645 | Medium |
| C-S stretch | 720 | Weak |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. taylorfrancis.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like conformational changes, molecular diffusion, and interactions with a solvent.
For 1-Hexene, 4-(propylthio)-, MD simulations would be used to map its conformational landscape. The molecule would be placed in a simulation box, often filled with solvent molecules like water or chloroform (B151607) to mimic solution conditions. The simulation would track the atomic positions over nanoseconds or longer, revealing which conformations are most populated and the rates of interconversion between them. This provides a more realistic picture of the molecule's structure in solution than a static gas-phase calculation.
In Silico Screening and Ligand Design Principles
In silico screening refers to computational techniques used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. pensoft.netnih.gov While 1-Hexene, 4-(propylthio)- is a relatively simple molecule, it can serve as a fragment or starting point for the design of more complex and potent ligands.
The process would involve:
Target Identification: Selecting a protein target where a thioether moiety might be important for binding. Many enzymes that process lipids or hydrophobic substrates could be potential targets.
Molecular Docking: A computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex. researchgate.net Docking algorithms would be used to place 1-Hexene, 4-(propylthio)- into the active site of the target protein and calculate a "docking score," which estimates the binding affinity.
Ligand Design: Based on the initial docking results, principles of ligand design would be applied to modify the structure of 1-Hexene, 4-(propylthio)- to improve its binding. acs.org This could involve extending the alkyl chains to better fill a hydrophobic pocket, adding hydrogen bond donors or acceptors to interact with specific amino acid residues, or rigidifying the structure to reduce the entropic penalty of binding. These new, designed molecules would then be re-docked to evaluate their improved affinity, guiding synthetic efforts toward the most promising candidates. chemmethod.com
Advanced Applications in Catalysis and Materials Science
Development of Ligands for Homogeneous and Heterogeneous Catalysis
Application in Specific Catalytic Transformations (e.g., Cross-Coupling, Metathesis)
The terminal double bond in 1-Hexene (B165129), 4-(propylthio)- is a key functional group for carbon-carbon bond formation through transition metal-catalyzed reactions. The presence of the sulfur atom can influence catalyst activity, sometimes requiring specific ligand choices or catalyst systems to avoid catalyst poisoning, a known challenge with sulfur-containing compounds. However, allylic sulfides have been demonstrated to be effective substrates in several pivotal catalytic reactions.
Cross-Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. The vinyl group of 1-Hexene, 4-(propylthio)- can participate in such couplings. In a representative Suzuki coupling, the palladium catalyst undergoes oxidative addition to an organohalide, followed by transmetalation with an activated organoboron species and subsequent reductive elimination to yield the coupled product. Research on related substrates, such as allyl sulfides, has demonstrated successful palladium-catalyzed desulfurative coupling with organoboronic acids, showcasing the utility of thioether-containing molecules in forming new C-C bonds under mild conditions. This suggests that 1-Hexene, 4-(propylthio)- could be coupled with various aryl or vinyl boronic acids to synthesize more complex molecules with high degrees of functional group tolerance.
Olefin Metathesis:
Olefin metathesis is a catalytic reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. Cross-metathesis (CM) between 1-Hexene, 4-(propylthio)- and another olefin would result in the formation of new, substituted alkene products. Research has shown that allyl sulfides are highly reactive and privileged substrates in aqueous cross-metathesis using modern ruthenium catalysts like the Hoveyda-Grubbs second-generation catalyst. This enhanced reactivity is notable, given that thioethers can sometimes inhibit ruthenium-based catalysts. The successful application in complex environments, such as on protein surfaces, underscores the potential for 1-Hexene, 4-(propylthio)- to undergo selective cross-metathesis reactions to generate valuable chemical structures.
Advanced Materials and Functionalization Through 1-Hexene, 4-(propylthio)-
The dual functionality of 1-Hexene, 4-(propylthio)- makes it an excellent monomer and surface modification agent for creating advanced materials with tailored properties. Thiol-ene chemistry, in particular, provides a highly efficient and versatile pathway for its incorporation into polymers and onto surfaces.
The thiol-ene reaction is a "click chemistry" process involving the addition of a thiol (R-SH) across an alkene (ene) to form a thioether. This reaction can be initiated by radicals, often generated by UV light, and is known for its high efficiency, rapid rates, and insensitivity to oxygen.
1-Hexene, 4-(propylthio)- can serve as the "ene" component in a step-growth polymerization with a multifunctional thiol, such as a dithiol. The reaction proceeds via a radical mechanism where a thiyl radical adds to the terminal double bond of the hexene moiety. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether linkage. When polymerized with a dithiol, 1-Hexene, 4-(propylthio)- would produce a linear poly(thioether) where the propylthio group is a repeating pendant side chain. These side chains can influence the polymer's properties, such as its glass transition temperature (Tg), solubility, and refractive index. The presence of sulfur in the backbone and side chains can also impart redox activity, allowing the polymer's polarity to be tuned by oxidizing the thioethers to more polar sulfoxides or sulfones.
A specialty chemical intermediate is a molecule that serves as a building block for more complex, high-value products. The structure of 1-Hexene, 4-(propylthio)- makes it a prime candidate for this role. For instance, the related compound 4-(propylthio)-1,2-phenylenediamine is a known reactant used in the synthesis of the anthelmintic drug albendazole, highlighting the importance of the propylthio moiety in pharmaceutical synthesis.
The alkene group in 1-Hexene, 4-(propylthio)- can undergo a variety of transformations (e.g., epoxidation, hydroformylation, hydration) to introduce new functional groups, while the thioether can be selectively oxidized. This versatility allows for the synthesis of a diverse range of downstream products. For example, its derivatives could function as:
Polymer Additives: Organosulfur compounds are used to improve the performance of polymers. Derivatives of 1-Hexene, 4-(propylthio)- could act as antioxidants or stabilizers. Polyhexene itself is used as a drag-reducing additive in pipelines.
Flavor and Fragrance Components: Many organosulfur compounds, such as diallyl disulfide from garlic, are known for their strong aromas and are used as food additives.
Precursors for Biologically Active Molecules: As demonstrated by the synthesis of albendazole, the propylthio functional group is a key component in certain pharmaceuticals.
The ability to control the chemistry of a material's surface is critical for applications ranging from biocompatible implants to advanced electronics. The thiol-ene reaction is a powerful tool for surface grafting, allowing molecules to be covalently attached to a substrate with spatial and temporal control.
1-Hexene, 4-(propylthio)- can be grafted onto surfaces that have been pre-functionalized with thiol groups. For example, a silicon or glass surface can be treated with a mercaptosilane (like (3-mercaptopropyl)trimethoxysilane) to create a self-assembled monolayer (SAM) of surface-bound thiols. Subsequent exposure of this surface to 1-Hexene, 4-(propylthio)- and a photoinitiator under UV radiation triggers the thiol-ene reaction, covalently bonding the molecule to the surface. This process modifies the surface properties, introducing the hydrocarbon chain and the propylthio group. Such modifications can be used to control surface wettability, adhesion, and friction. The presence of the thioether provides a handle for further post-functionalization, such as oxidation to alter polarity or coordination with metal nanoparticles.
Environmental Transformation and Degradation Pathways Academic Research Focus
Biotransformation and Biodegradation Potential by Microbial SystemsBiodegradation by microorganisms is a primary pathway for the breakdown of many organic pollutants in the environment. While specific studies on 1-Hexene (B165129), 4-(propylthio)- are not available, the biodegradation of organosulfur compounds has been a subject of extensive research, providing insights into its likely metabolic fate.
Organosulfur compounds can be challenging for microorganisms to degrade, but various bacteria have evolved metabolic pathways to utilize them as sources of carbon and sulfur. nih.gov The initial step in the aerobic biodegradation of thioethers often involves oxidation of the sulfur atom. This is catalyzed by monooxygenase enzymes, converting the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone. masterorganicchemistry.com These more oxidized and water-soluble metabolites are generally more amenable to further degradation.
Alternative pathways can involve the cleavage of carbon-sulfur bonds. In some bacteria, organosulfur compounds can be metabolized to release sulfide (S²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻) through inorganic sulfur oxidation pathways. nih.gov For instance, some dimethylsulfide (DMS) degrading bacteria first convert it to methanethiol (B179389), from which sulfide is released and subsequently oxidized. nih.gov A similar cleavage mechanism could potentially occur for 1-Hexene, 4-(propylthio)-, breaking it down into smaller, more easily metabolized fragments.
Theoretical Modeling of Environmental Fate and Persistence for Organosulfur CompoundsIn the absence of experimental data, theoretical models such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools for estimating the environmental fate of chemicals.ecetoc.orgnih.govThese models predict a compound's properties and behavior based on its molecular structure. For a compound like 1-Hexene, 4-(propylthio)-, these models can provide crucial estimates of its persistence, bioaccumulation, and toxicity (PBT).vurup.skresearchgate.net
The persistence of a chemical is often characterized by its degradation half-life in different environmental compartments (air, water, soil, sediment). QSAR models for biodegradation are developed by correlating structural features of a large set of chemicals with their experimentally determined degradation rates. ecetoc.org These models can then be used to predict the half-life of a new compound. The U.S. Environmental Protection Agency (EPA) PBT Profiler is an example of a screening-level tool that provides such estimates. researchgate.net
A study using QSAR models to assess various organosulfur compounds found that many, such as benzenethiol (B1682325) and dimethyl sulfide, were not predicted to be persistent. researchgate.net However, persistence can vary widely depending on the specific structure. For 1-Hexene, 4-(propylthio)-, a QSAR model would analyze fragments of the molecule, its molecular weight, and other calculated descriptors to estimate its half-lives in water, soil, and air. These models are essential for regulatory purposes, such as under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework in Europe, to screen chemicals for persistence when experimental data is lacking. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the propylthio group into 1-hexene derivatives?
- The propylthio group can be introduced via nucleophilic substitution or radical-mediated thiol-ene reactions. For example, in related systems, [1,5]-sigmatropic shifts of propylthio groups have been observed under thermal conditions, suggesting that controlled heating could facilitate regioselective functionalization . Additionally, hafnium-based catalysts (e.g., pyridylamido hafnium complexes) have demonstrated efficacy in copolymerizing olefins with functionalized monomers, which may be adapted for 4-(propylthio)-1-hexene synthesis .
Q. How can the purity and structural integrity of 4-(propylthio)-1-hexene be validated experimentally?
- Key techniques include:
- NMR spectroscopy : To confirm the presence of the propylthio moiety (δ ~2.5–3.5 ppm for SCH₂ protons) and olefinic protons (δ ~5–6 ppm).
- Mass spectrometry (HRMS) : To verify the molecular formula (e.g., C₉H₁₆S) and rule out impurities like polysulfides observed in similar syntheses .
- Chromatography (GC-MS/HPLC) : To assess purity, especially if byproducts like 1,1,4,4-tetra(propylthio) derivatives form during synthesis .
Q. What are the critical physical properties (e.g., density, reactivity) of 4-(propylthio)-1-hexene relevant to storage and handling?
- Density: Estimated at ~1.40 g/cm³ (extrapolated from structurally similar compounds with sulfur-containing groups) .
- Reactivity: The propylthio group may undergo oxidation to sulfoxides/sulfones under aerobic conditions, necessitating inert storage. Thermal stability should be tested via TGA/DSC due to potential [1,5]-sigmatropic rearrangements at elevated temperatures .
Advanced Research Questions
Q. How does the propylthio group influence the kinetic behavior of 1-hexene in polymerization or catalytic systems?
- The electron-donating propylthio group can alter monomer reactivity in copolymerization. For instance, hafnium catalysts show higher activity toward α-olefins with bulky substituents, potentially increasing incorporation rates of 4-(propylthio)-1-hexene into polyolefin backbones . Kinetic modeling (e.g., using shock tube or jet-stirred reactor data) can quantify rate constants for propagation/termination steps .
Q. What mechanistic insights explain competing reaction pathways (e.g., sigmatropic shifts vs. oxidation) in 4-(propylthio)-1-hexene?
- DFT studies on analogous systems reveal that [1,5]-propylthio shifts occur via concerted pericyclic mechanisms with activation energies comparable to hydrogen shifts (~25–30 kcal/mol). Competing oxidation pathways (e.g., sulfoxide formation) dominate under oxidative conditions, requiring careful control of reaction atmospheres .
Q. How can 4-(propylthio)-1-hexene be utilized to tailor the mechanical properties of advanced polymers?
- As a comonomer, it may enhance tensile creep resistance in polypropylene (PP) or polyethylene (PE). LyondellBasell’s dual-stage polymerization (slurry + gas phase) with 1-hexene derivatives improves crystallinity and stress resistance, a strategy adaptable to 4-(propylthio)-1-hexene . Raman spectroscopy of ethylene/1-hexene copolymers provides a template for analyzing structural effects of sulfur incorporation .
Q. What analytical challenges arise in quantifying trace impurities or degradation products of 4-(propylthio)-1-hexene?
- Challenges include distinguishing sulfoxides/sulfones from the parent compound via LC-MS and mitigating column adsorption issues due to sulfur’s polarity. Internal standards (e.g., deuterated analogs) and post-column derivatization (e.g., with iodoplatinate) improve detection limits .
Methodological Considerations
Q. How can contradictions in literature data on sulfur-containing olefins be resolved?
- Case Study: Discrepancies in reported reaction yields for propylthio-functionalized compounds may stem from uncontrolled oxidation or solvent polarity effects. Systematic replication under inert conditions (e.g., argon) and solvent screening (polar vs. nonpolar) can isolate key variables .
Q. What computational tools are recommended for predicting the reactivity of 4-(propylthio)-1-hexene?
- Gaussian or ORCA software for DFT calculations can model transition states for sigmatropic shifts or polymerization initiation steps. Benchmarking against experimental NMR/kinetic data (e.g., activation energies from shock tube studies) validates accuracy .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
